molecular formula C30H46O3 B14803190 (4aS,6aS,6bR,12aR)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

(4aS,6aS,6bR,12aR)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No.: B14803190
M. Wt: 454.7 g/mol
InChI Key: MUCRYNWJQNHDJH-VUVJRWLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxours-12-en-28-oic acid, also known as ursonic acid, is a pentacyclic triterpenoid. It is a 3-ketone derivative of ursolic acid, which is a naturally occurring compound found in many plants. This compound has garnered interest due to its potential bioactive properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxours-12-en-28-oic acid can be synthesized from ursolic acid through oxidation. One common method involves using Jones reagent (chromic acid in acetone) to oxidize ursolic acid. The reaction is typically carried out under reflux conditions for about 5 hours .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of 3-Oxours-12-en-28-oic acid generally follows the laboratory-scale procedures with potential scaling up. The use of efficient oxidizing agents and optimized reaction conditions are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Oxours-12-en-28-oic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions at various positions on the pentacyclic ring structure.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: More oxidized triterpenoid derivatives.

    Reduction: Ursolic acid or other reduced forms.

    Substitution: A variety of substituted triterpenoid derivatives with potential bioactive properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Oxours-12-en-28-oic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific bioactive derivative being studied .

Comparison with Similar Compounds

    Ursolic Acid: The parent compound from which 3-Oxours-12-en-28-oic acid is derived.

    Oleanolic Acid: Another pentacyclic triterpenoid with similar bioactive properties.

    Betulinic Acid: Known for its anti-cancer and anti-inflammatory properties.

Uniqueness: 3-Oxours-12-en-28-oic acid is unique due to its specific 3-ketone functional group, which imparts distinct chemical reactivity and potential bioactivity compared to its parent compound, ursolic acid .

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(4aS,6aS,6bR,12aR)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-22,24H,9-17H2,1-7H3,(H,32,33)/t18?,19?,21?,22?,24?,27-,28+,29+,30-/m0/s1

InChI Key

MUCRYNWJQNHDJH-VUVJRWLCSA-N

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.